![molecular formula C9H10ClNO2 B1592015 Methyl 2-(3-amino-4-chlorophenyl)acetate CAS No. 59833-69-1](/img/structure/B1592015.png)
Methyl 2-(3-amino-4-chlorophenyl)acetate
Overview
Description
“Methyl 2-(3-amino-4-chlorophenyl)acetate” is a chemical compound with the molecular formula C9H10ClNO2 . It is stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular weight of “Methyl 2-(3-amino-4-chlorophenyl)acetate” is 199.64 . The InChI code for this compound is 1S/C9H10ClNO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(3-amino-4-chlorophenyl)acetate” is a liquid or solid at room temperature .Scientific Research Applications
Optimized Synthesis Processes
The chemical synthesis of related compounds, such as Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, has been optimized to achieve high yields and purity. This optimization includes controlling the temperature, reactant ratios, and reaction times, which are crucial for efficient production and potential applications in pharmaceuticals and other chemical industries (Wang Guo-hua, 2008).
Antimicrobial Agents
Compounds structurally similar to Methyl 2-(3-amino-4-chlorophenyl)acetate have been synthesized and evaluated for their antimicrobial properties. For example, formazans derived from Mannich bases of related chemical structures have shown moderate antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (P. Sah et al., 2014).
Anticonvulsant Activity
The anticonvulsant activity of enaminones, including compounds similar to Methyl 2-(3-amino-4-chlorophenyl)acetate, has been explored. These studies have investigated the potential use of such compounds in treating seizures, further supporting the corneal kindled model as a tool for antielectroshock seizure evaluation (K. Scott et al., 1993).
Anticancer Potential
New derivatives based on the structure of Methyl 2-(3-amino-4-chlorophenyl)acetate have been synthesized and shown selective inhibition of colon cancer cell proliferation. This suggests potential applications in cancer treatment, specifically targeting colon cancer cells through mechanisms involving HDACIs and possibly affecting the HSP90 and TRAP1 signaling pathways (S. E. Rayes et al., 2020).
Lipase and α-Glucosidase Inhibition
Compounds derived from similar chemical structures have been investigated for their potential in inhibiting lipase and α-glucosidase, enzymes involved in metabolic disorders such as diabetes and obesity. These studies suggest possible applications in developing therapeutic agents for treating metabolic diseases (O. Bekircan et al., 2015).
Safety and Hazards
“Methyl 2-(3-amino-4-chlorophenyl)acetate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to use this compound only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
methyl 2-(3-amino-4-chlorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJOZRQUCQQBCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620107 | |
Record name | Methyl (3-amino-4-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-amino-4-chlorophenyl)acetate | |
CAS RN |
59833-69-1 | |
Record name | Methyl (3-amino-4-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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